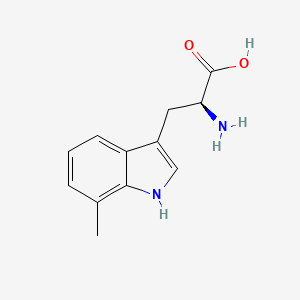
胍脲磷酸盐
描述
Guanylurea phosphate is an organic compound that consists of a guanylurea cation and a phosphate anion . The guanylurea cation is derived from guanidine, a molecule with a central carbon atom bonded to three nitrogen atoms, two of which are further bonded to additional hydrogen atoms . It is available as a white to off-white powder or crystals .
Synthesis Analysis
A novel material, guanylurea(1+) hydrogen phosphite, was prepared, which belongs to the group of inorganic salts of polarizable organic molecules . Its potential for optical applications is based on the simplicity of synthesis, good ability to crystallize, transparency, and thermal stability .Molecular Structure Analysis
Quantum chemical studies were performed on the medicinally important GU based drugs to identify their stable tautomeric state and to understand the pharmacophoric features of these drugs . Electronic structure studies suggested that GU-1 is the most stable and preferred isomer among the various ketone and enol isomers of the model GU .Chemical Reactions Analysis
The potential for optical applications of guanylurea(1+) hydrogen phosphite is based on the simplicity of synthesis, good ability to crystallize, transparency, and thermal stability . It is also noted that the specimen treated with GUP displayed the sediment of flame-retardant in the parenchyma and vessel cell .Physical And Chemical Properties Analysis
Guanylurea phosphate is available as a white to off-white powder or crystals . The temperature dependence of equilibrium GUHP concentration in water was obtained . The change in the density of aqueous GUHP solutions with a change in their concentration was investigated .科学研究应用
阻燃应用
胍脲磷酸盐 (GUP) 已被掺入各种材料中以增强阻燃性。例如,合成了含有 GUP 的水性三聚氰胺-脲醛 (MUF) 树脂,以制成阻燃、半透明且发泡的清漆。当应用于胶合板时,这种清漆显着促进了炭形成,抑制并延迟了质量损失、烟雾产生和热释放。清漆中 12% 的 GUP 浓度产生了半透明性和阻燃性的最佳平衡 (肖等人,2018).
材料合成与结构
GUP 也已用于材料的合成和结构分析。在一项研究中,合成了胍脲锌磷酸盐,揭示了一种不寻常的锌磷酸盐层拓扑和 NH⋯O 模板到模板氢键,有助于稳定结构 (哈里森等人,2002).
环境归趋与影响
GUP 作为抗糖尿病药物二甲双胍的代谢物,已对其环境归趋和影响进行了研究。例如,研究发现,即使在高浓度下,GUP 也不会显着影响褐鳟的健康或发育,这表明在田间条件下它可能不会构成重大的环境风险 (雅各布等人,2019).
高能材料应用
在高能材料领域,GUP,特别是 N-胍脲-二硝胺 (GUDN) 形式,因其高能量和低敏感性而受到关注。对 GUDN 的研究包括其合成、热分解以及在推进剂和不敏感炸药中的应用。这些研究强调了 GUDN 作为一种稳定且热稳定的高能材料的潜力 (姜等人,2021).
竹丝增强
GUP 被用于处理装饰性竹丝,增强其耐火性。该处理显着减少了热量和烟雾释放,还提高了防霉性,使其成为室内墙壁和天花板装饰的可行选择 (惠等人,2018).
作用机制
Target of Action
Guanylurea, the main component of Guanylurea phosphate, is a derivative of the antidiabetic drug metformin . It has been found to act on peripheral alpha-2 adrenoceptors . These receptors play a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
It is known that guanylurea, the main transformation product of metformin, interacts with its targets (alpha-2 adrenoceptors) and causes changes in the body . The interaction of guanylurea with these receptors could potentially lead to various physiological effects .
Biochemical Pathways
Guanylurea is a known metabolite of metformin . The metabolism of metformin to guanylurea involves several biochemical pathways. It has been reported that certain microbes, such as Aminobacter sp. and Pseudomonas putida, can carry potential enzymatic pathways to degrade guanylurea . The identified metabolic pathway is as follows: guanylurea to guanidine to carboxyguanidine to allophanate to ammonia and carbon dioxide .
Pharmacokinetics
The pharmacokinetics of guanylurea, the main component of Guanylurea phosphate, is closely related to its parent compound, metformin . Understanding the metabolism of metformin, including its conversion to guanylurea, is important for comprehending its action in the body, its elimination, and any potential metabolite-related effects .
Result of Action
It has been observed that guanylurea phosphate can effectively reduce heat and smoke release when used as a flame retardant . This suggests that Guanylurea phosphate may have potential applications in materials science.
Action Environment
The action of Guanylurea phosphate can be influenced by environmental factors. For instance, guanylurea, the main transformation product of metformin, often accumulates and is poorly biodegraded in wastewater treatment plants . This suggests that the action, efficacy, and stability of Guanylurea phosphate could be influenced by the presence of certain microbes and environmental conditions .
安全和危害
未来方向
Guanylurea(1+) hydrogen phosphite is a novel promising phase-matchable material for second harmonic generation . Its real potential for optical applications is based on the simplicity of synthesis, good ability to crystallize, transparency, and thermal stability . It is also noted that hydrophobic polymer matrix encapsulation can effectively enhance the water leaching resistance of the nitrogen phosphate salt .
属性
IUPAC Name |
diaminomethylideneurea;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O.H3O4P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHURYQINAXWNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N4O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5420-79-1, 36897-89-9, 84946-06-5 | |
| Record name | Urea, (aminoiminomethyl)-, phosphate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5420-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (aminoiminomethyl)-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36897-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, (aminoiminomethyl)-, phosphate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
200.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanylurea phosphate | |
CAS RN |
17675-60-4, 36897-89-9, 5420-79-1 | |
| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC267685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC7762 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amidinourea phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYANDIAMIDINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GJF8D34Z9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is guanylurea phosphate (GUP) primarily used for in the provided research papers?
A1: The research papers primarily focus on guanylurea phosphate (GUP) as a fire retardant for various materials, including wood, bamboo, and insulation paper. [, , , , , , , , , , , , , , ]
Q2: How does GUP contribute to fire retardancy in materials like wood and bamboo?
A2: GUP exhibits its fire-retardant properties through several mechanisms:
- Catalytic Charring: GUP promotes the formation of a char layer on the material's surface when exposed to heat. This char layer acts as a protective barrier, insulating the underlying material from further combustion. [, , ]
- Intumescence: In some formulations, GUP is part of an intumescent system. When heated, this system swells and forms a thick, insulating foam that helps to shield the material from heat and oxygen. []
Q3: Are there any synergistic effects observed when GUP is combined with other fire retardants?
A3: Yes, studies demonstrate a strong synergistic effect when GUP is combined with boric acid. This combination leads to enhanced fire retardancy compared to either compound used alone. Researchers attribute this synergy to the combined catalytic charring effect and potential interactions between their decomposition products. [, ]
Q4: What is the impact of GUP particle size on its fire retardant efficacy?
A4: Research indicates that GUP in microsphere form, with a smaller particle size than its crystal form, demonstrates a greater ability to inhibit heat and smoke release during combustion. This enhanced performance is attributed to better distribution and interaction within the material. []
Q5: Does GUP treatment affect the physical and mechanical properties of materials like particleboard?
A5: Treatment with GUP can influence the physical and mechanical properties of materials like particleboard, though the extent varies depending on the formulation and concentration used.
- Positive Effects: Some studies report that GUP treatment can improve specific properties, such as internal bond strength. [, ]
Q6: How does the formulation of GUP-based fire retardants affect their hygroscopicity?
A6: Hygroscopicity, the ability to attract and hold water molecules, varies among GUP-containing fire retardants depending on their formulation:
- Individual Components: GUP itself exhibits moderate hygroscopicity compared to other fire-retardant chemicals like diammonium phosphate (DAP) or urea. []
- Formulated Mixtures: A newly formulated GUP-based fire retardant, FRW, demonstrates significantly reduced hygroscopicity, suggesting that the specific formulation can impact this property. []
Q7: What analytical techniques are commonly employed to study the fire-retardant mechanisms of GUP?
A7: Researchers utilize various analytical techniques to investigate the fire-retardant mechanisms of GUP and its formulations:
- Cone Calorimetry: This method measures heat release rate, total heat release, smoke production, and other fire-related parameters, providing insights into the material's burning behavior. [, ]
- Thermogravimetric Analysis (TGA): TGA analyzes the weight loss of a material as a function of temperature, revealing information about decomposition stages and char formation. [, , ]
- Differential Scanning Calorimetry (DSC): DSC measures heat flow into or out of a sample, providing information on phase transitions and chemical reactions occurring during heating. []
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR analyzes the infrared spectrum of a material, identifying functional groups and providing insights into chemical changes occurring during combustion. [, ]
- Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the material's surface, revealing morphological changes and the distribution of fire retardants within the material. [, ]
- Energy-dispersive X-ray spectroscopy (EDXA): Often used in conjunction with SEM, EDXA analyzes the elemental composition of the material, confirming the presence and distribution of specific elements from the fire retardant. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-2-[2-(trifluoromethyl)phenyl]ethanol](/img/structure/B3028789.png)
![[2-[2-Bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3028790.png)
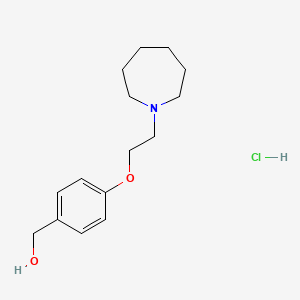
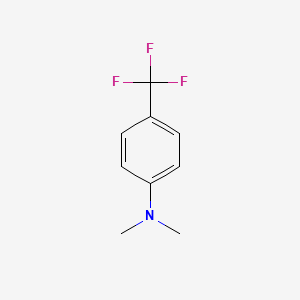
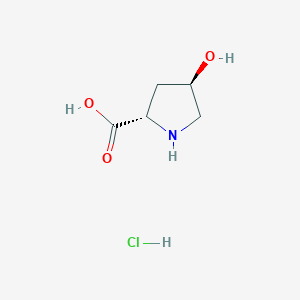
![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)
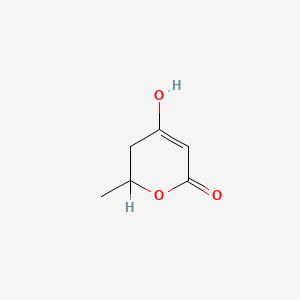
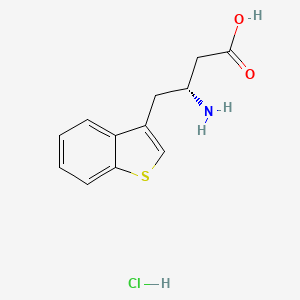

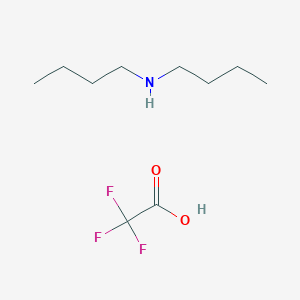
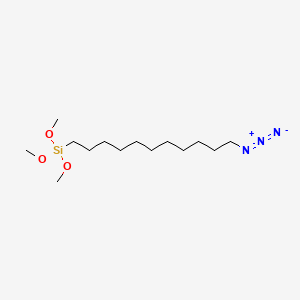
![3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B3028807.png)
